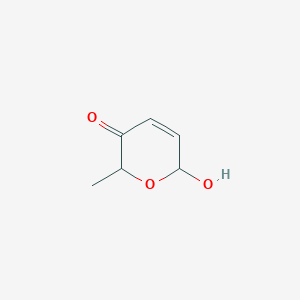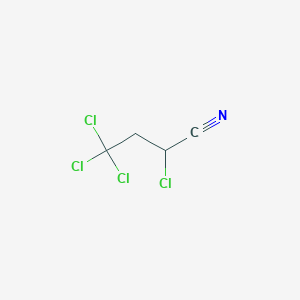
2,4,4,4-tetrachlorobutanenitrile
描述
2,4,4,4-Tetrachlorobutanenitrile is an organic compound with the molecular formula C4H3Cl4N and a molecular weight of 206.89 g/mol . It is a nitrile derivative characterized by the presence of four chlorine atoms attached to the butanenitrile backbone. This compound is of significant interest due to its applications in various fields, including chemistry and industrial processes.
准备方法
2,4,4,4-Tetrachlorobutanenitrile can be synthesized through the reaction of carbon tetrachloride and acrylonitrile in the presence of a composite catalyst and binary tertiary amine . The reaction typically occurs at temperatures ranging from 50 to 150°C. The process involves an atom transfer radical addition (ATRA) reaction, which is facilitated by catalysts such as copper chloride . This method is advantageous due to its high yield, simplicity, and suitability for industrial production.
化学反应分析
2,4,4,4-Tetrachlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.
Common reagents used in these reactions include copper chloride for catalysis, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4,4,4-Tetrachlorobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,4,4-tetrachlorobutanenitrile involves its interaction with molecular targets through its nitrile and chlorine groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .
相似化合物的比较
2,4,4,4-Tetrachlorobutanenitrile can be compared with other similar compounds, such as:
2,3,3,3-Tetrachloropropanenitrile: Similar structure but with one less carbon atom.
2,2,2-Trichloroacetonitrile: Contains three chlorine atoms and a different carbon backbone.
2,4,4-Trichlorobutanenitrile: Similar but with one less chlorine atom.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the nitrile group, which imparts distinct chemical properties and reactivity .
属性
IUPAC Name |
2,4,4,4-tetrachlorobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl4N/c5-3(2-9)1-4(6,7)8/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCNRGCXGOHMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


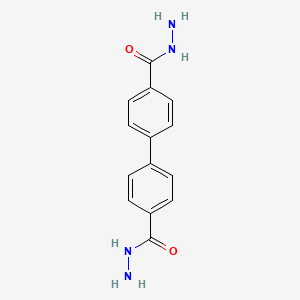

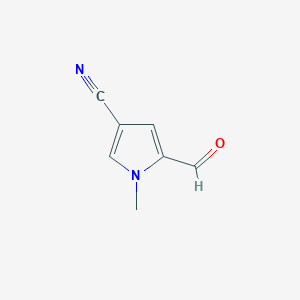

![sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate](/img/structure/B3328015.png)
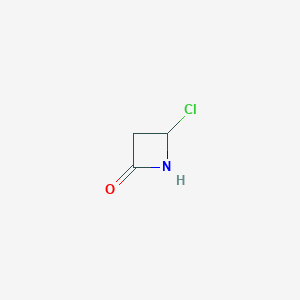
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)
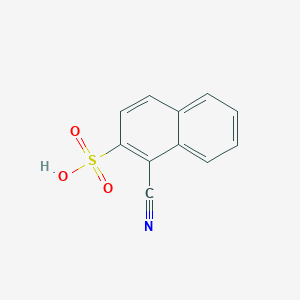
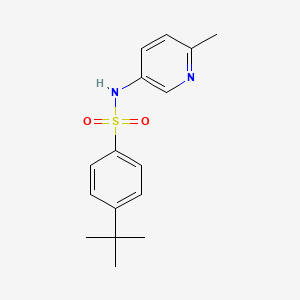
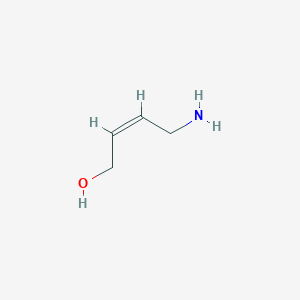
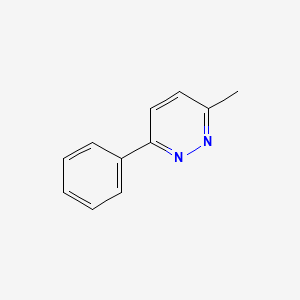
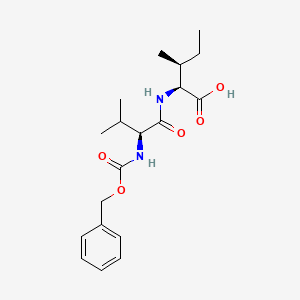
![Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3328070.png)
